Neosolaniol

Description

Properties

IUPAC Name |

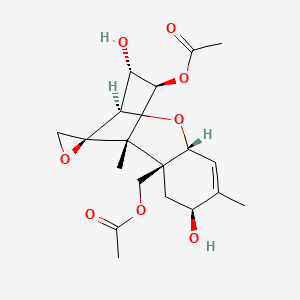

[(1S,2R,4S,7R,9R,10R,11S,12S)-11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O8/c1-9-5-13-18(6-12(9)22,7-24-10(2)20)17(4)15(26-11(3)21)14(23)16(27-13)19(17)8-25-19/h5,12-16,22-23H,6-8H2,1-4H3/t12-,13+,14+,15+,16+,17+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZHDVCTOCZDNE-WVJYZQHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@](C[C@@H]1O)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)OC(=O)C)C)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36519-25-2 | |

| Record name | Solaniol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036519252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neosolaniol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOSOLANIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLZ86LH7A6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Natural Sources of Neosolaniol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neosolaniol is a type A trichothecene mycotoxin, a class of sesquiterpenoid secondary metabolites produced by various species of filamentous fungi.[1] This guide provides a comprehensive overview of the natural sources of this compound, detailing the primary fungal producers and their prevalence in agricultural commodities. It includes quantitative data on this compound production, detailed experimental protocols for its extraction, purification, and quantification, and visual representations of its biosynthetic pathway and analytical workflows. This document is intended to serve as a technical resource for researchers in mycotoxicology, natural products chemistry, and drug development.

Natural Occurrence of this compound

This compound is primarily produced by a variety of fungal species belonging to the genus Fusarium. These fungi are ubiquitous in the environment and are well-known plant pathogens, often contaminating a wide range of agricultural grains.

Fungal Producers

The principal fungal species reported to produce this compound include:

-

Fusarium tumidum : This species has been identified as a significant producer of this compound.[2]

-

Fusarium sporotrichioides : A common producer of various type A trichothecenes, including this compound.

-

Fusarium poae

-

Fusarium equiseti [1]

-

Fusarium graminearum [1]

These Fusarium species thrive in temperate and colder climates and can infect crops pre-harvest, leading to the contamination of grains.

Contaminated Substrates

This compound is frequently detected in a variety of cereal grains that serve as staple foods and animal feed worldwide. The presence of the toxin is a direct consequence of fungal infection of the crops. Commonly contaminated grains include:

The contamination of these grains with this compound and other mycotoxins poses a significant risk to human and animal health.

Quantitative Data on this compound Production

The production of this compound by Fusarium species can vary significantly depending on the fungal strain, substrate, and environmental conditions. The following table summarizes reported quantitative data on this compound concentrations.

| Fungal Species | Substrate | Concentration (µg/kg) | Reference |

| Fusarium tumidum (Strain R-5823) | Maize Culture | 300,000 | [2] |

| Fusarium tumidum (other strains) | Maize Culture | 1,000 - 311,000 | [2] |

| Fusarium spp. | Wheat Kernels | 9 - 170 (LOQ range) | [3] |

| Fusarium spp. | Maize-based Products | Close to LOQ | [4] |

| Fusarium spp. | Oats and Oat Products | Variable, often co-occurring with T-2 and HT-2 toxins | |

| Fusarium spp. | Ground Wheat | Not specified, but detected | [7] |

LOQ: Limit of Quantification

Biosynthesis of this compound

This compound, as a trichothecene, is synthesized via the isoprenoid pathway. The biosynthesis begins with the cyclization of farnesyl pyrophosphate and involves a series of enzymatic oxygenations, isomerizations, and cyclizations. The core trichothecene structure is formed, which is then further modified by hydroxylation and acylation reactions to yield this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of this compound from natural sources.

Extraction of this compound from Fungal Cultures

This protocol is adapted from methodologies for extracting trichothecenes from Fusarium cultures.

Objective: To extract this compound from a solid or liquid Fusarium culture.

Materials:

-

Fusarium spp. culture (e.g., grown on autoclaved maize or in a liquid medium)

-

Acetonitrile/water (84:16, v/v)

-

Methanol

-

Blender or homogenizer (e.g., Ultra-Turrax)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Filter paper

Procedure:

-

Harvesting: For solid cultures, harvest the entire content of the culture flask. For liquid cultures, separate the mycelia from the broth by filtration. The broth can be extracted separately.

-

Homogenization: Homogenize the fungal material (e.g., 50 g) with an extraction solvent (e.g., 100 mL of acetonitrile/water, 84:16 v/v) for 3-5 minutes at high speed.

-

Extraction: Shake the homogenate on a wrist-action shaker for 60 minutes.

-

Centrifugation: Centrifuge the extract at 4,000 x g for 10 minutes to pellet the solid material.

-

Supernatant Collection: Carefully decant and collect the supernatant.

-

Re-extraction (Optional): The remaining solid pellet can be re-extracted with a smaller volume of the extraction solvent to improve recovery.

-

Solvent Evaporation: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 40-50°C until a crude extract remains.

-

Reconstitution: Redissolve the crude extract in a small, known volume of methanol or the initial mobile phase for subsequent purification or analysis.

Purification of this compound by Column Chromatography

This protocol describes a general cleanup procedure to remove interfering compounds from the crude extract.

Objective: To purify this compound from the crude extract using solid-phase extraction (SPE).

Materials:

-

Crude this compound extract

-

MycoSep® or equivalent multifunctional cleanup columns

-

C18 SPE cartridges

-

Methanol

-

Acetonitrile

-

Deionized water

-

Nitrogen evaporator

Procedure:

-

Column Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Load the reconstituted crude extract onto the conditioned C18 cartridge.

-

Washing: Wash the cartridge with a polar solvent mixture (e.g., 5 mL of acetonitrile/water, 20:80 v/v) to elute highly polar impurities. Discard the eluate.

-

Elution: Elute this compound and other trichothecenes with a less polar solvent, such as 5 mL of acetonitrile/water (80:20 v/v).

-

Drying: Dry the collected eluate under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the purified extract in a known volume of mobile phase for HPLC or LC-MS/MS analysis.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry.

Objective: To quantify the concentration of this compound in a purified extract.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system

-

Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Parameters (Example):

-

Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

-

Gradient: Start with 10% B, increase to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5-10 µL

MS/MS Parameters (Example for Positive ESI):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Precursor Ion (m/z): [M+H]⁺ = 383.2

-

Product Ions (m/z): At least two transitions should be monitored for confirmation and quantification (e.g., fragmentation of the precursor ion). Specific product ions need to be determined by direct infusion of a this compound standard.

-

Collision Energy: Optimized for each transition.

-

Dwell Time: Optimized for the number of co-eluting analytes.

Quantification:

-

Prepare a calibration curve using certified this compound standards in the appropriate matrix or solvent.

-

The concentration of this compound in the sample is determined by comparing the peak area of the analyte to the calibration curve.

Experimental Workflows

The following diagrams illustrate the typical workflows for the extraction and analysis of this compound.

References

- 1. This compound | C19H26O8 | CID 13818797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Production of this compound by Fusarium tumidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of Fungal Colonization of Wheat Grains with Fusarium spp. on Food Choice, Weight Gain and Mortality of Meal Beetle Larvae (Tenebrio molitor) | PLOS One [journals.plos.org]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Multiple Fungal Metabolites Including Mycotoxins in Naturally Infected and Fusarium-Inoculated Wheat Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fusarium Toxins in Cereals: Occurrence, Legislation, Factors Promoting the Appearance and Their Management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

The Neosolaniol Biosynthesis Pathway in Fusarium Species: A Technical Guide for Researchers

Abstract

Neosolaniol, a type A trichothecene mycotoxin, is a significant concern for food and feed safety due to its production by various Fusarium species that contaminate cereal crops. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, targeting researchers, scientists, and professionals in drug development. It details the genetic and enzymatic machinery, quantitative production data, key experimental protocols, and the regulatory networks governing its synthesis. This document aims to be a comprehensive resource for understanding and manipulating this critical secondary metabolic pathway.

Introduction

This compound (NEO) is a sesquiterpenoid mycotoxin belonging to the type A trichothecene family, which are potent inhibitors of eukaryotic protein synthesis.[1][2] These mycotoxins are produced by several species of the fungal genus Fusarium, including F. sporotrichioides, F. poae, F. langsethiae, and F. tumidum, which are common pathogens of cereal grains like wheat, maize, and oats.[3][4] The presence of this compound and other trichothecenes in agricultural commodities poses a significant threat to human and animal health.[1] Understanding the intricate biosynthetic pathway of this compound is crucial for developing strategies to mitigate its production in crops and for potential applications in drug development, leveraging its cytotoxic properties.

The biosynthesis of trichothecenes is orchestrated by a cluster of genes, designated as TRI genes, which encode the enzymes responsible for the stepwise synthesis of the trichothecene core structure and its various modifications.[5] This guide will elucidate the specific enzymatic steps leading to this compound, present quantitative data on its production, provide detailed experimental protocols for its study, and visualize the complex regulatory networks that control its formation.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step enzymatic process that begins with the cyclization of the primary metabolite farnesyl pyrophosphate (FPP) and proceeds through a series of oxygenations, isomerizations, and acetylations to yield the final product. The core enzymatic machinery is encoded by the TRI gene cluster.

The pathway can be broadly divided into the following stages:

-

Formation of the Trichothecene Skeleton: The pathway is initiated by the enzyme trichodiene synthase, encoded by the TRI5 gene, which catalyzes the cyclization of FPP to trichodiene.[5] This is followed by a series of oxygenation reactions catalyzed by a multifunctional P450 monooxygenase encoded by TRI4, leading to the formation of isotrichotriol, which then non-enzymatically cyclizes to form the first toxic intermediate with a trichothecene ring, isotrichodermol.[5]

-

Hydroxylation and Acetylation Events: Subsequent modifications of the trichothecene core are critical for the diversity of trichothecenes. For this compound, key hydroxylation and acetylation steps are carried out by enzymes encoded by other TRI genes. Specifically, hydroxylation at the C-8 position is a crucial step, catalyzed by the product of the TRI1 gene, a cytochrome P450 monooxygenase.[6][7][8] Acetylation at various positions is carried out by acetyltransferases encoded by genes such as TRI3 and TRI7. Deacetylation is catalyzed by an esterase encoded by the TRI8 gene.[6]

-

Formation of this compound: this compound is characterized by hydroxyl groups at C-3 and C-8, and acetyl groups at C-4 and C-15. The final steps in its biosynthesis involve a precise sequence of these hydroxylation and acetylation reactions. The accumulation of this compound is notably observed in mutants where the TRI16 gene is disrupted. TRI16 encodes an acyltransferase responsible for the esterification of the C-8 hydroxyl group.[6][8] In the absence of a functional TRI16, the pathway is blocked at the C-8 hydroxylated intermediate, leading to the accumulation of this compound.[6][8]

Quantitative Production of this compound

The production of this compound varies significantly among different Fusarium species and is influenced by environmental conditions such as temperature, water activity, and the substrate.[3][4] The following table summarizes some reported quantitative data for this compound production.

| Fusarium Species | Substrate | Temperature (°C) | Water Activity (aw) | This compound Yield | Reference |

| F. tumidum | Maize Culture | Not Specified | Not Specified | 1 - 311 mg/kg | [9] |

| F. sporotrichioides | Grain Mixture | 15 | 0.994 | High (relative) | [3] |

| F. langsethiae | Grain Mixture | 15 | 0.994 | High (relative) | [3] |

| F. sporotrichioides | Rice | Not Specified | Not Specified | Detected | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Fungal Culture and Mycotoxin Induction

Objective: To culture Fusarium species under conditions that induce the production of this compound.

Materials:

-

Fusarium isolate (e.g., F. sporotrichioides)

-

Potato Dextrose Agar (PDA) plates

-

Autoclaved rice or maize kernels

-

Sterile water

-

Incubator

Protocol:

-

Grow the Fusarium isolate on PDA plates at 25°C for 5-7 days to obtain a well-established mycelial culture.

-

Prepare the solid substrate by autoclaving rice or maize kernels in flasks. For every 100g of grain, add 40-50 mL of distilled water.

-

Inoculate the sterile grain with small agar plugs (approximately 5 mm in diameter) from the PDA culture.

-

Incubate the inoculated grain flasks at a controlled temperature (e.g., 15-25°C) for 2-4 weeks.[3] The optimal temperature and incubation time may vary depending on the Fusarium species and strain.

-

After incubation, dry the cultures at 60°C for 48 hours and then grind them to a fine powder for extraction.

Mycotoxin Extraction from Solid Culture

Objective: To extract this compound and other mycotoxins from the fungal culture for analysis.

Materials:

-

Ground fungal culture

-

Acetonitrile/water (80:20, v/v) extraction solvent

-

Shaker

-

Centrifuge

-

Filter paper (Whatman No. 1)

-

Rotary evaporator

Protocol:

-

Weigh 10 g of the ground fungal culture into a 250 mL Erlenmeyer flask.

-

Add 100 mL of the acetonitrile/water extraction solvent to the flask.

-

Shake the flask on a rotary shaker at 200 rpm for 1 hour at room temperature.

-

Filter the extract through Whatman No. 1 filter paper.

-

Collect the filtrate and evaporate it to dryness using a rotary evaporator at 40°C.

-

Re-dissolve the residue in a known volume of methanol or acetonitrile for LC-MS/MS analysis.

LC-MS/MS Quantification of this compound

Objective: To quantify the concentration of this compound in the fungal extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation and Parameters:

-

LC System: High-performance liquid chromatograph (HPLC) or Ultra-high performance liquid chromatograph (UHPLC).

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid.

-

Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B over several minutes to elute the mycotoxins.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions for this compound:

-

Precursor ion (m/z): 383.2

-

Product ions (m/z): 323.1 (quantifier), 263.1 (qualifier)

-

-

-

Calibration: Prepare a series of standard solutions of this compound in the re-dissolving solvent to create a calibration curve for quantification.

Gene Knockout via CRISPR/Cas9

Objective: To create a targeted deletion of a TRI gene (e.g., TRI16) in Fusarium to study its function in this compound biosynthesis.

Protocol Overview:

-

gRNA Design and Vector Construction:

-

Design two single guide RNAs (sgRNAs) targeting the 5' and 3' ends of the coding sequence of the target gene using a CRISPR design tool.

-

Clone the sgRNA expression cassettes into a vector containing the Cas9 nuclease gene under the control of a strong constitutive promoter.

-

-

Donor DNA Construction:

-

Construct a donor DNA template containing a selectable marker (e.g., hygromycin resistance gene) flanked by homologous regions (typically 1-2 kb) upstream and downstream of the target gene.

-

-

Protoplast Preparation and Transformation:

-

Grow the Fusarium strain in liquid medium and harvest the mycelia.

-

Digest the fungal cell walls using a mixture of enzymes (e.g., lysing enzymes, driselase) to generate protoplasts.

-

Transform the protoplasts with the Cas9/sgRNA vector and the donor DNA template using a PEG-mediated transformation protocol.[11]

-

-

Selection and Screening of Transformants:

-

Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent (e.g., hygromycin).

-

Screen the resulting resistant colonies by PCR using primers flanking the target gene to identify transformants with the desired gene deletion.

-

-

Verification:

-

Confirm the gene knockout by Southern blotting and/or sequencing of the targeted locus.

-

Analyze the mycotoxin profile of the knockout mutant to assess the impact of the gene deletion on this compound production.

-

Regulation of this compound Biosynthesis

The biosynthesis of this compound, as part of the trichothecene pathway, is tightly regulated at the transcriptional level. This regulation involves both pathway-specific transcription factors and global regulatory networks that respond to environmental cues.

-

Pathway-Specific Regulation: The expression of most TRI genes is controlled by two key regulatory genes within the cluster: TRI6 and TRI10.[5][12][13][14] TRI6 encodes a Cys2His2 zinc finger transcription factor that binds to specific motifs in the promoter regions of other TRI genes, activating their transcription.[5] TRI10 encodes a protein of less understood function but is essential for the expression of TRI6 and other TRI genes.[5][12][13]

-

Global Regulation and Environmental Factors: The production of trichothecenes is influenced by a variety of environmental and nutritional factors, including:

-

Nitrogen availability: Nitrogen limitation can induce trichothecene biosynthesis.[5]

-

pH: The pH of the culture medium can significantly impact mycotoxin production.[5]

-

Temperature and Water Activity: As shown in the quantitative data table, temperature and water activity are critical for this compound production.[3][4][15][16]

-

Plant-derived compounds: Certain phenolic compounds from host plants can inhibit trichothecene biosynthesis.[4]

-

These environmental signals are integrated through global regulatory pathways that, in turn, modulate the expression of the TRI gene cluster.

References

- 1. An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C19H26O8 | CID 13818797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Regulatory mechanism of trichothecene biosynthesis in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tri16 Is Required for Esterification of Position C-8 during Trichothecene Mycotoxin Production by Fusarium sporotrichioides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Type A Trichothecene Metabolic Profile Differentiation, Mechanisms, Biosynthetic Pathways, and Evolution in Fusarium Species—A Mini Review [mdpi.com]

- 8. Tri16 is required for esterification of position C-8 during trichothecene mycotoxin production by Fusarium sporotrichioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Production of this compound by Fusarium tumidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Efficient genome editing in Fusarium oxysporum based on CRISPR/Cas9 ribonucleoprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of new genes positively regulated by Tri10 and a regulatory network for trichothecene mycotoxin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Fusarium-Produced Mycotoxins in Plant-Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Neosolaniol: A Comprehensive Toxicological Profile and Mechanistic Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Neosolaniol (NEO) is a type A trichothecene mycotoxin produced by various species of Fusarium fungi. As a common contaminant in grains and cereals, NEO poses a potential threat to human and animal health. This technical guide provides a comprehensive overview of the toxicological profile and mechanism of action of this compound, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its molecular signaling pathways.

Toxicological Profile

Acute Toxicity

Data on the acute lethal dose (LD50) of this compound is limited. However, studies on its anorectic effects in mice provide valuable insights into its acute toxicity. The No Observed Adverse Effect Level (NOAEL) and Lowest Observed Adverse Effect Level (LOAEL) for anorexia in mice have been determined for both oral and intraperitoneal administration[1].

| Parameter | Oral (mg/kg BW) | Intraperitoneal (mg/kg BW) |

| NOAEL | 0.01[1] | 0.01[1] |

| LOAEL | 0.1[1] | 0.1[1] |

| Table 1: Acute Anorectic Effects of this compound in Mice[1] |

Furthermore, a study on this compound monoacetate, a closely related compound, in male Wistar rats showed that repeated dosing at 1 mg/kg body weight resulted in mild lesions in actively dividing cells of the thymus, spleen, lymph nodes, and bone marrow[2].

Cytotoxicity

This compound exhibits significant cytotoxicity against a variety of cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potent anti-proliferative effects.

| Cell Line | Cell Type | IC50 (µM) |

| Human Renal Proximal Tubule Epithelial Cells (RPTEC) | Normal Human Kidney | 0.7 - 3.0[3] |

| Normal Human Lung Fibroblasts (NHLF) | Normal Human Lung | 0.7 - 3.0[3] |

| Table 2: In Vitro Cytotoxicity of this compound[3] |

This compound is known to be particularly cytotoxic to dividing cells[4]. In vitro studies have also demonstrated its hematological effects, including a decrease in erythrocyte counts and an increase in large platelet counts[4].

Mechanism of Action

The primary mechanism of action of this compound, like other trichothecenes, is the inhibition of protein synthesis. This leads to a cellular stress response known as the "ribotoxic stress response," which in turn activates downstream signaling pathways, culminating in apoptosis. Oxidative stress also plays a crucial role in mediating the toxic effects of this compound.

Inhibition of Protein Synthesis

This compound binds to the 60S subunit of the eukaryotic ribosome, specifically interfering with the peptidyl transferase center. This binding inhibits the elongation step of protein synthesis, leading to a rapid cessation of protein production.

Ribotoxic Stress Response and MAPK Activation

The inhibition of protein synthesis by this compound triggers a ribotoxic stress response, which is characterized by the activation of Mitogen-Activated Protein Kinases (MAPKs). While specific studies on this compound are limited, the general mechanism for trichothecenes involves the activation of all three major MAPK pathways: p38, c-Jun N-terminal Kinase (JNK), and Extracellular signal-regulated Kinase (ERK)[5]. The activation of these pathways is a key event in the initiation of apoptosis.

Oxidative Stress and Mitochondrial Pathway of Apoptosis

This compound induces the generation of reactive oxygen species (ROS), leading to oxidative stress within the cell. This oxidative stress contributes significantly to its cytotoxicity. The accumulation of ROS can damage cellular components, including lipids, proteins, and DNA.

The mitochondrial, or intrinsic, pathway of apoptosis is a key mechanism through which this compound induces cell death. Oxidative stress can lead to the loss of mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase in this pathway. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical in regulating the mitochondrial pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the toxicological profile and mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Methodology:

-

Cell Seeding: Plate cells (e.g., HepG2, CHO-K1) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere[6].

-

Treatment: Expose the cells to various concentrations of this compound (e.g., 0.1 to 100 µM) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic, typically <0.1%). Include a solvent control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[7].

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals[7].

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow:

Methodology:

-

Cell Treatment and Harvesting: Treat cells with this compound for a specified time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells with cold PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C[8].

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS[8]. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Apoptotic Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as members of the Bcl-2 family (Bax, Bcl-2) and caspases.

Methodology:

-

Protein Extraction: Treat cells with this compound, harvest, and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-phospho-p38) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Workflow:

Methodology:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature[4].

-

TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., BrdUTP or FITC-dUTP) for 1 hour at 37°C in a humidified chamber[4]. This allows the TdT to label the 3'-OH ends of fragmented DNA.

-

Detection: If using BrdUTP, incubate with a fluorescently labeled anti-BrdU antibody.

-

Counterstaining and Visualization: Counterstain the nuclei with a DNA-binding dye such as DAPI or Hoechst. Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nuclei.

Conclusion

This compound is a potent mycotoxin that exerts its toxicity primarily through the inhibition of protein synthesis. This triggers a ribotoxic stress response, leading to the activation of MAPK signaling pathways and the induction of apoptosis via the mitochondrial pathway, a process that is also influenced by oxidative stress. The quantitative toxicological data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and professionals in the fields of toxicology and drug development for further investigation into the effects of this compound and for the development of potential mitigation strategies. Further research is warranted to determine specific LD50 values and to fully elucidate the intricate details of the signaling cascades activated by this mycotoxin.

References

- 1. mdpi.com [mdpi.com]

- 2. Short-term effects of two fusarium toxins, diacetoxyscirpenol and this compound monoacetate, in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioaustralis.com [bioaustralis.com]

- 4. This compound - LKT Labs [lktlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. ijrr.com [ijrr.com]

- 7. This compound | C19H26O8 | CID 13818797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sciencellonline.com [sciencellonline.com]

Neosolaniol in Agricultural Commodities: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neosolaniol (NEO) is a type A trichothecene mycotoxin produced by various Fusarium species.[1] As a significant contaminant in a range of agricultural commodities, particularly cereal grains, this compound poses a potential risk to human and animal health.[2][3] This technical guide provides a comprehensive overview of the occurrence of this compound, detailed analytical methodologies for its detection, and an exploration of its metabolic and toxicological pathways.

Occurrence of this compound in Agricultural Commodities

This compound contamination is frequently reported in temperate climates and has been detected in a variety of cereal grains, including oats, barley, wheat, and maize.[2][3][4][5] It often co-occurs with other type A trichothecenes, such as T-2 toxin and HT-2 toxin, as they are produced by the same fungal species and share a common metabolic pathway.[2] The concentration of this compound can vary significantly depending on factors such as geographical location, climatic conditions, agricultural practices, and the susceptibility of the crop variety.

Quantitative Data Summary

The following table summarizes the reported quantitative data for this compound in various agricultural commodities. It is important to note that these values can fluctuate based on the aforementioned factors.

| Agricultural Commodity | Country/Region | Concentration Range (µg/kg) | Mean Concentration (µg/kg) | Frequency of Detection (%) | Reference |

| Oats | United Kingdom | Not specified | - | - | [2] |

| Barley | United Kingdom | Not specified | - | - | [2] |

| Wheat | Canada | - | - | 5 | [5] |

| Barley | Canada | - | - | 8 | [5] |

| Cereal Grains | - | - | 0.93 | - | - |

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in complex food and feed matrices requires robust and sensitive analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the analysis of this compound and other mycotoxins due to its high selectivity and sensitivity.[6][7][8]

General Experimental Workflow

A typical workflow for the analysis of this compound in agricultural commodities is presented below.

Detailed Methodologies

1. Sample Preparation:

-

Objective: To obtain a representative and homogenous sample for analysis.

-

Protocol:

-

Collect a representative bulk sample of the agricultural commodity according to standard sampling protocols.

-

Grind the entire bulk sample to a fine powder using a laboratory mill to ensure homogeneity.

-

From the homogenized powder, take a representative subsample (typically 5-25 g) for extraction.[9]

-

2. Extraction:

-

Objective: To efficiently extract this compound from the sample matrix.

-

Protocol:

-

Weigh the homogenized subsample into a centrifuge tube.

-

Add an extraction solvent, typically a mixture of acetonitrile and water (e.g., 80:20 or 84:16, v/v).[9] The solvent volume is typically 4-5 times the sample weight.

-

Shake vigorously for a specified time (e.g., 30-60 minutes) using a mechanical shaker.

-

Centrifuge the mixture to separate the solid matrix from the liquid extract.

-

Collect the supernatant (the crude extract).

-

3. Clean-up:

-

Objective: To remove interfering matrix components from the crude extract to improve the accuracy and sensitivity of the LC-MS/MS analysis.

-

Protocol (using Solid Phase Extraction - SPE):

-

Condition a solid-phase extraction cartridge (e.g., Oasis HLB) with appropriate solvents as per the manufacturer's instructions.

-

Load a specific volume of the crude extract onto the conditioned SPE cartridge.

-

Wash the cartridge with a weak solvent to elute interfering compounds while retaining this compound.

-

Elute this compound from the cartridge using a stronger solvent (e.g., methanol or a modified acetonitrile mixture).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.

-

4. LC-MS/MS Analysis:

-

Objective: To separate, detect, and quantify this compound.

-

Typical Parameters:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium acetate to improve ionization.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally preferred.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound.

-

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to that of a calibration curve prepared with certified reference standards. Matrix-matched calibration or the use of isotopically labeled internal standards is recommended for accurate quantification to compensate for matrix effects.[6]

-

-

Signaling and Metabolic Pathways

Ribotoxic Stress Response Signaling Pathway

Trichothecenes, including this compound, are potent inhibitors of protein synthesis in eukaryotic cells. They bind to the 60S ribosomal subunit, which triggers a signaling cascade known as the "ribotoxic stress response".[10][11] This response involves the activation of mitogen-activated protein kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[10][12][13] The activation of these pathways can lead to various cellular responses, including inflammation, apoptosis (programmed cell death), and altered gene expression.

Metabolic Pathways of this compound

The biotransformation of this compound differs between animals and plants, generally leading to detoxification.

In Animals:

This compound is a primary metabolite of T-2 toxin.[14][15][16] The metabolism of this compound in animals involves several key reactions, including hydrolysis, hydroxylation, de-epoxidation, and conjugation, primarily occurring in the liver.[1][14][15] These modifications generally result in metabolites with reduced toxicity that can be more readily excreted.

In Plants:

Plants have evolved detoxification mechanisms to protect themselves from xenobiotics, including mycotoxins.[17][18] A primary detoxification pathway for trichothecenes like this compound in plants is glycosylation, where a glucose molecule is attached to the toxin.[19][20] This process, catalyzed by UDP-glycosyltransferases, increases the polarity of the mycotoxin, facilitating its sequestration into cellular compartments and reducing its toxicity.

Conclusion

This compound is a relevant mycotoxin in various agricultural commodities, and its presence necessitates reliable monitoring and risk assessment. The methodologies outlined in this guide provide a framework for the accurate detection and quantification of this toxin. Understanding the mechanisms of its toxicity through the ribotoxic stress response and its metabolic fate in both animals and plants is crucial for developing effective mitigation strategies and for assessing the overall risk to human and animal health. Further research is warranted to expand the database on this compound occurrence in a wider range of food and feed products and to fully elucidate the toxicological implications of its metabolites.

References

- 1. This compound | C19H26O8 | CID 13818797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Investigation of Fusarium mycotoxins in UK barley and oat production | AHDB [ahdb.org.uk]

- 3. alseed.com [alseed.com]

- 4. researchgate.net [researchgate.net]

- 5. Natural Occurrence and Co-Contamination of Twelve Mycotoxins in Industry-Submitted Cool-Season Cereal Grains Grown under a Low Heat Unit Climate Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advanced LC–MS-based methods to study the co-occurrence and metabolization of multiple mycotoxins in cereals and cereal-based food - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Ribosomal stress-surveillance: three pathways is a magic number - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synergistic cytotoxicity of deoxynivalenol and nivalenol at realistic dietary exposure ratios through ribotoxic stress-induced apoptosis in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolic pathways of trichothecenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Identification of detoxification pathways in plants that are regulated in response to treatment with organic compounds isolated from oil sands process-affected water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biological detoxification of the mycotoxin deoxynivalenol and its use in genetically engineered crops and feed additives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Cross-Kingdom Enzymatic Strategies for Deoxynivalenol Detoxification: Computational Analysis of Structural Mechanisms and Evolutionary Adaptations - PMC [pmc.ncbi.nlm.nih.gov]

Neosolaniol: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neosolaniol is a type A trichothecene mycotoxin produced by various Fusarium species. As a contaminant in cereals and grains, it poses a potential risk to human and animal health. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside a detailed exploration of its biological activities and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and toxicology.

Physical and Chemical Properties

This compound is a sesquiterpenoid compound characterized by a tetracyclic 12,13-epoxytrichothec-9-ene core structure. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₆O₈ | [1] |

| Molecular Weight | 382.4 g/mol | [1] |

| CAS Number | 36519-25-2 | [1] |

| Appearance | White to off-white solid; Slight yellow powder | [2][3] |

| Melting Point | 176-178°C | [3] |

| Solubility | Soluble in DMSO (≥30 mg/mL) and methanol (10 mg/mL). | [2][3] |

| Synonyms | Neozolaniol, Solaniol | [1][3] |

Biological Activity and Mechanism of Action

This compound, like other trichothecenes, exerts a range of biological effects, primarily stemming from its ability to inhibit protein synthesis. This inhibition triggers a cellular stress response leading to various downstream effects, including cytotoxicity, apoptosis, and anorectic responses.

Inhibition of Protein Synthesis

The primary mechanism of action for this compound is the inhibition of eukaryotic protein synthesis. It binds to the 60S ribosomal subunit, specifically interfering with the peptidyl transferase center. This action disrupts the elongation step of translation, leading to a halt in polypeptide chain formation and the disaggregation of polysomes.[3][4]

Ribotoxic Stress Response and Signaling Pathways

The binding of this compound to the ribosome triggers a signaling cascade known as the ribotoxic stress response. This response is characterized by the activation of mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK.[1][5] These kinases, in turn, modulate the expression of genes involved in inflammation, apoptosis, and other cellular processes.

Cytotoxicity and Apoptosis

This compound is cytotoxic, particularly to rapidly dividing cells.[2] Its cytotoxic effects are closely linked to the induction of apoptosis (programmed cell death). The apoptotic cascade initiated by this compound involves both intrinsic and extrinsic pathways. The intrinsic pathway is triggered by mitochondrial dysfunction, characterized by an increase in reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the release of cytochrome c.[6] This leads to the activation of caspases, a family of proteases that execute the apoptotic program. Studies have shown the involvement of initiator caspases-8 and -9, and the effector caspase-3 in trichothecene-induced apoptosis.[6][7] The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is also crucial in determining the cell's fate.[6]

Anorectic Effects

This compound has been shown to evoke a robust anorectic response in animal models.[8][9] This effect is believed to be mediated by the central nervous system. Studies suggest that the anorectic response to type A trichothecenes corresponds to elevations in plasma levels of the neurotransmitters 5-hydroxytryptamine (5-HT) and substance P.[10] The anorectic effects are dose-dependent and can be observed following both oral and intraperitoneal administration.[9]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.

Materials:

-

Target cell line (e.g., human colon cancer cells HCT116, porcine Leydig cells)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should be less than 0.1%. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. Nivalenol | C15H20O7 | CID 5284433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C19H26O8 | CID 13818797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mechanisms of Deoxynivalenol-Induced Gene Expression and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Induction of apoptosis in human colon cancer HCT116 cells treated with an extract of the plant product, Chios mastic gum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of Anorectic Potencies of Type A Trichothecenes T-2 Toxin, HT-2 Toxin, Diacetoxyscirpenol, and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of Anorectic Potencies of Type A Trichothecenes T-2 Toxin, HT-2 Toxin, Diacetoxyscirpenol, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anorectic responses to T-2 toxin, HT-2 toxin, diacetoxyscirpenol and this compound correspond to plasma elevations of neurotransmitters 5-hydroxytryptamine and substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

Neosolaniol: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neosolaniol is a type A trichothecene mycotoxin, a class of secondary metabolites produced by various species of the fungal genus Fusarium. First identified in 1971, this compound, along with its congeners, has been the subject of considerable research due to its cytotoxic properties and its potential as both a contaminant in agriculture and a lead compound in drug discovery. This technical guide provides an in-depth overview of the discovery and history of this compound, detailed experimental protocols for its isolation, a summary of its physicochemical properties, and an exploration of its known biological activities and associated signaling pathways.

Discovery and History

This compound was first isolated from Fusarium solani M-1-1, which was identified as the causative agent in an outbreak of "bean-hulls poisoning of horses"[1]. In a 1971 paper by Ishii et al., the compound was initially named "solaniol"[2][3]. The researchers isolated this new toxic trichothecene alongside the already known T-2 toxin and diacetoxyscirpenol from cultures of the fungus grown on a Czapek-Dox-peptone medium[2]. Subsequent research has identified this compound production in other Fusarium species, including Fusarium tumidum and Fusarium sporotrichioides[4][5][6]. These fungi are common contaminants of cereal grains and other agricultural products, making this compound a relevant mycotoxin in food safety and animal health[7].

Physicochemical Properties

This compound is a sesquiterpenoid with a characteristic 12,13-epoxytrichothec-9-ene core structure. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | [(1S,2R,4S,7R,9R,10R,11S,12S)-11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate | PubChem |

| Molecular Formula | C19H26O8 | [7] |

| Molecular Weight | 382.40 g/mol | [7] |

| CAS Number | 36519-25-2 | [7] |

| Melting Point | 176-178 °C | LKT Labs |

| Appearance | White to off-white crystalline solid | General Knowledge |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, and chloroform. Slightly soluble in water. | General Knowledge |

| Optical Rotation | Specific optical rotation: +21.54 deg at 20 °C/D (for the related trichothecene, nivalenol) | [8] |

| Spectral Data | 1H NMR, 13C NMR, IR, and Mass Spectrometry data are available in the literature. | [1][4] |

Experimental Protocols

Isolation of this compound from Fusarium solani Culture

The following is a generalized protocol for the isolation and purification of this compound from a liquid culture of Fusarium solani, based on early methodologies.

1. Fungal Culture:

-

Inoculate a suitable liquid medium, such as Czapek-Dox-peptone broth, with a spore suspension of Fusarium solani.

-

Incubate the culture at 25-28°C for 2-3 weeks in stationary or shake flask conditions.

2. Extraction:

-

After incubation, separate the mycelium from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate.

-

Combine the ethyl acetate extracts and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain a crude extract.

3. Purification:

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of chloroform and apply it to a silica gel column.

-

Elute the column with a stepwise gradient of methanol in chloroform (e.g., 0% to 5% methanol).

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform-methanol (95:5, v/v) solvent system. Visualize spots by spraying with 20% sulfuric acid in methanol and heating.

-

-

Preparative Thin-Layer Chromatography (TLC):

-

Pool the fractions containing this compound and concentrate them.

-

Apply the concentrated fraction to a preparative TLC plate and develop with a suitable solvent system (e.g., chloroform-acetone, 9:1, v/v).

-

Scrape the band corresponding to this compound and elute the compound from the silica gel with ethyl acetate.

-

-

Crystallization:

-

Evaporate the ethyl acetate and recrystallize the purified this compound from a solvent mixture such as acetone-hexane to obtain pure crystals.

-

Workflow for Isolation and Purification

Biological Activity and Signaling Pathways

Mechanism of Action: Ribotoxic Stress Response

The primary mechanism of toxicity for this compound and other trichothecenes is the inhibition of protein synthesis. These mycotoxins bind to the 60S subunit of the eukaryotic ribosome, specifically at the peptidyl transferase center. This binding event interferes with the elongation step of translation, leading to a rapid cessation of protein synthesis.

The inhibition of ribosomes by trichothecenes triggers a cellular stress signaling cascade known as the ribotoxic stress response . This response is initiated by the stalled ribosomes and leads to the activation of Mitogen-Activated Protein Kinases (MAPKs), including p38 and c-Jun N-terminal kinase (JNK). The activation of these kinases is an early event in the cellular response to trichothecene exposure.

This compound-Induced Apoptosis Signaling Pathway

The activation of MAPK pathways by the ribotoxic stress response can ultimately lead to programmed cell death, or apoptosis. The signaling cascade involves both the extrinsic and intrinsic apoptotic pathways.

Experimental Workflow for Cytotoxicity Assessment

A common method to assess the cytotoxic effects of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Conclusion

This compound, since its discovery as a toxic metabolite of Fusarium solani, has been recognized as an important mycotoxin with potent biological activities. Its ability to inhibit protein synthesis and induce the ribotoxic stress response leading to apoptosis makes it a molecule of interest for both toxicological studies and as a potential scaffold for the development of novel therapeutic agents. The protocols and data presented in this guide offer a comprehensive resource for researchers in the fields of mycotoxicology, natural product chemistry, and drug development. Further research into the nuanced interactions of this compound with cellular machinery will continue to unveil its full potential and impact.

References

- 1. Toxicological approaches to the metabolites of Fusaria. IV. Microbial survey on "bean-hulls poisoning of horses" with the isolation of toxic trichothecenes, this compound and T-2 toxin of Fusarium solani M-1-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solaniol, a toxic metabolite of Fusarium solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Production of this compound by Fusarium tumidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and characterization of two new trichothecenes from Fusarium sporotrichioides strain M-1-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and characterization of two new trichothecenes from Fusarium sporotrichioides strain M-1-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C19H26O8 | CID 13818797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Nivalenol | C15H20O7 | CID 5284433 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Neosolaniol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neosolaniol (NEO) is a type A trichothecene mycotoxin, primarily known as a metabolite of the more potent T-2 toxin produced by various Fusarium species.[1] Like other trichothecenes, its cytotoxic effects are of significant interest due to its potential contamination of grains and feed, and for its potential pharmacological applications. The core structure of trichothecenes, featuring a 12,13-epoxy ring, is crucial for their biological activity, which primarily involves the inhibition of eukaryotic protein synthesis by binding to ribosomes.[2] This action triggers a "ribotoxic stress response," leading to the activation of downstream signaling pathways that can culminate in apoptosis and cell cycle arrest.[2] This technical guide provides a consolidated overview of the in vitro cytotoxicity of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing key cellular pathways.

Data Presentation: Quantitative Cytotoxicity Data

The cytotoxic potential of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the toxin required to inhibit the growth or metabolic activity of 50% of a cell population. Available data from studies on human primary cells indicates that this compound is cytotoxic in the low micromolar range, although it is generally less potent than its parent compound, T-2 toxin, and the related metabolite, HT-2 toxin.[3]

Table 1: IC50 Values of this compound and Related Mycotoxins on Human Primary Cell Lines

| Compound | Cell Line | Cell Type | IC50 (µM) | Exposure Time | Assay |

|---|---|---|---|---|---|

| This compound | RPTEC | Human Renal Proximal Tubule Epithelial Cells | 0.7 - 3.0 | Not Specified | Not Specified |

| This compound | NHLF | Normal Human Lung Fibroblasts | 0.7 - 3.0 | Not Specified | Not Specified |

| HT-2 Toxin | RPTEC | Human Renal Proximal Tubule Epithelial Cells | 0.7 - 3.0 | Not Specified | Not Specified |

| HT-2 Toxin | NHLF | Normal Human Lung Fibroblasts | 0.7 - 3.0 | Not Specified | Not Specified |

| T-2 Toxin | RPTEC | Human Renal Proximal Tubule Epithelial Cells | 0.2 | Not Specified | Not Specified |

| T-2 Toxin | NHLF | Normal Human Lung Fibroblasts | 0.5 | Not Specified | Not Specified |

Note: Data for this table is primarily sourced from a comparative study on T-2 toxin and its metabolites.[3] Comprehensive IC50 data for this compound across a wide range of cancer cell lines is limited in publicly available literature.

Mechanisms of this compound-Induced Cytotoxicity

This compound exerts its cytotoxic effects through several interconnected cellular mechanisms, primarily apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction

Apoptosis is a key mechanism of this compound-induced cell death. Studies, particularly in porcine Leydig cells, have shown that this compound triggers apoptosis through the intrinsic, or mitochondrial, pathway.[4] This process is initiated by cellular stress, such as the generation of Reactive Oxygen Species (ROS).[4]

Key events in this compound-induced apoptosis include:

-

Increased ROS Production: this compound exposure leads to an increase in intracellular ROS, causing oxidative stress.[4]

-

Mitochondrial Dysfunction: The oxidative stress disrupts mitochondrial function, characterized by a decrease in the mitochondrial membrane potential (MMP).[4]

-

Bax/Bcl-2 Regulation: The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 increases, favoring apoptosis.[4]

-

Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.[4]

-

Caspase Activation: Cytochrome c initiates a caspase cascade, activating initiator caspases (like Caspase-8) and executioner caspases (like Caspase-3), which then cleave essential cellular proteins, leading to cell death.[4]

Interestingly, while this compound activates caspases in porcine Leydig cells, it was found to be a weak inducer of DNA fragmentation and did not activate Caspase-3 in human primary cells (RPTEC and NHLF), suggesting that its apoptotic mechanisms may be cell-type specific or less potent compared to T-2 toxin.[1][3]

Cell Cycle Arrest

Inhibition of protein synthesis by trichothecenes can disrupt the production of key regulatory proteins required for cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs). This disruption can lead to cell cycle arrest, typically at the G1/S or G2/M checkpoints, preventing damaged cells from proliferating. While specific studies detailing this compound's effect on the cell cycle are scarce, the mechanism is common to many cytotoxic agents. Cell cycle arrest allows the cell time to repair damage or, if the damage is too severe, to undergo apoptosis.

Experimental Protocols

Standardized protocols are essential for assessing and comparing the cytotoxicity of compounds like this compound. Below are detailed methodologies for key in vitro assays.

Cell Culture and Treatment

-

Cell Lines: Select appropriate cell lines (e.g., HepG2 for liver toxicity, HT-29 for intestinal toxicity, K562 for leukemia).

-

Culture Conditions: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Seed cells into multi-well plates (e.g., 96-well for cytotoxicity, 6-well for protein/RNA analysis) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

-

Treatment: Prepare a stock solution of this compound in a suitable solvent like Dimethyl Sulfoxide (DMSO). Dilute the stock solution in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.5%). Treat cells for a specified duration (e.g., 24, 48, or 72 hours).

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity as an indicator of cell viability.

-

Reagent Preparation: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Incubation: After the this compound treatment period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.

-

Solubilization: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals. Aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the crystals.

-

Measurement: Quantify the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

-

Calculation: Calculate cell viability as a percentage relative to the solvent-treated control cells. Plot a dose-response curve to determine the IC50 value.

Apoptosis Analysis (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC (which binds to phosphatidylserine on the outer membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that cannot cross the membrane of live cells).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Harvesting: Collect cells as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for investigating the in vitro cytotoxicity of a compound like this compound.

Conclusion

This compound demonstrates clear cytotoxic effects on human primary cells in vitro, operating at low micromolar concentrations. Its primary mechanisms of action appear to involve the induction of oxidative stress, leading to mitochondrial-mediated apoptosis, and likely, the disruption of the cell cycle, consistent with its classification as a trichothecene mycotoxin. However, its potency is generally lower than that of T-2 toxin, and its specific apoptotic pathways may vary depending on the cell type. A notable gap exists in the literature regarding its cytotoxic effects on a broad panel of cancer cell lines. Further research is required to fully characterize the IC50 values and specific molecular targets of this compound in various cancer models to better evaluate its potential risks and therapeutic applications.

References

Neosolaniol: An In-depth Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neosolaniol is a type A trichothecene mycotoxin, a group of secondary metabolites produced by various species of Fusarium fungi.[1][2] As a contaminant in cereals and grains, its stability and degradation are of significant interest in the fields of food safety, toxicology, and drug development.[3] this compound is also a metabolite of the more potent T-2 toxin.[4] Understanding the stability of this compound and the pathways through which it degrades is crucial for accurate risk assessment, the development of effective decontamination strategies, and for ensuring the integrity of analytical standards. This technical guide provides a comprehensive overview of the current knowledge on the stability and degradation of this compound, including quantitative data, experimental protocols, and visual representations of degradation pathways.

Data Presentation: Stability of this compound and Related Trichothecenes

Quantitative data on the stability of this compound under various physicochemical conditions are limited in the scientific literature. However, data from structurally related trichothecenes, such as Deoxynivalenol (DON), T-2 toxin, and Nivalenol (NIV), can provide valuable insights into its potential stability profile. Trichothecenes are generally considered to be relatively stable compounds.[3][5]

Table 1: Stability of this compound in Solution

| Compound | Solvent | Concentration | Storage Condition | Duration | Stability |

| This compound | Acetonitrile | 5–40 μg/mL | Frozen | 21 days | Stable |

Table 2: Stability of Related Type A Trichothecenes (T-2 Toxin) in Solution

| Compound | Solvent | Concentration | Storage Condition | Duration | Stability/Observations |

| T-2 Toxin | 5% aqueous 2-propanol (pH 5.0–6.7) | 2 mM (~0.9 mg/mL) | Not specified | 1 year | Stable |

| T-2 Toxin | Not specified (pH ~11) | Not specified | Not specified | Not specified | Gradual degradation to HT-2, T-2 triol, and T-2 tetraol |

Table 3: Stability of Related Type B Trichothecenes (DON and NIV) in Solution

| Compound | Solvent | pH | Storage Condition | Duration | Stability/Observations |

| Deoxynivalenol (DON) | Aqueous buffer | 1-10 | Ambient | 26 days | Relatively stable, <20% degradation at pH 10 |

| Deoxynivalenol (DON) | Aqueous buffer | Not specified | 80°C | Not specified | Higher decomposition rate |

| Nivalenol (NIV) | Aqueous buffer | 1-10 | Ambient | 26 days | Relatively stable, <20% degradation at pH 10 |

| Nivalenol (NIV) | Acetonitrile | Not specified | Refrigerated (+4°C) | At least 2 years | Stable |

Degradation Pathways

The degradation of this compound, like other trichothecenes, can occur through biological and chemical pathways. The primary mechanisms involve the modification of its functional groups, particularly the acetyl esters and the epoxide ring.

Biological Degradation

In biological systems, the main degradation pathways for trichothecenes are de-acylation and de-epoxidation.[6][7] For diacetylated trichothecenes such as this compound, de-acylation is the predominant pathway observed.[6] This process involves the enzymatic hydrolysis of the acetyl groups at the C-4 and C-15 positions.

Caption: Biological degradation pathways of this compound.

Chemical Degradation (Inferred)

While specific studies on the forced chemical degradation of this compound are scarce, inferences can be drawn from the behavior of other trichothecenes.

-

Alkaline Hydrolysis: Under alkaline conditions, the ester linkages at C-4 and C-15 of this compound are susceptible to hydrolysis, leading to the formation of deacetylated derivatives. Prolonged exposure to strong alkali may also lead to rearrangements of the trichothecene skeleton.

-

Acidic Hydrolysis: Trichothecenes are generally more stable under mildly acidic conditions.[8] However, strong acid treatment may lead to hydrolysis of the acetyl groups and potentially affect the epoxide ring, although the 12,13-epoxy group is noted to be unusually stable.

-

Thermal Degradation: High temperatures, especially in the presence of moisture and alkaline conditions, can lead to the degradation of trichothecenes.[9][10] For other trichothecenes like DON, thermal treatment has been shown to produce various degradation products, including norDONs and lactones.[9][10] Similar degradation products could potentially be formed from this compound under high-temperature processing.

-

Photodegradation: While many trichothecenes are considered relatively stable to light, photodegradation can occur, particularly with UV irradiation.[11] The C9-C10 double bond is a potential site for photo-oxidation.[12]

Experimental Protocols

The following are generalized protocols for conducting a forced degradation study and for the analysis of this compound and its potential degradation products, based on common methodologies for mycotoxin analysis.

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions and to generate potential degradation products.

Materials:

-

This compound standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

UV-Vis spectrophotometer or photostability chamber

-

Heating block or oven